N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea
Description
N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea (CAS: 321521-55-5) is a thiourea derivative with a complex heterocyclic framework. Its molecular formula is C₁₈H₁₈BrN₃O₄S, and it has a molecular weight of 452.32 g/mol . Key structural features include a chromen ring substituted with bromine at position 6 and a hydroxymethyl group at position 3, coupled with a thiourea bridge linked to a 4-nitrophenyl group. Predicted physicochemical properties include a density of 1.63 ± 0.1 g/cm³, a boiling point of 571.4 ± 60.0 °C, and a pKa of 11.49 ± 0.70 .
Properties
IUPAC Name |
1-[(3R,4R)-6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S/c1-21(18(27)20-13-3-5-14(6-4-13)22(24)25)17-11(9-23)10-26-16-7-2-12(19)8-15(16)17/h2-8,11,17,23H,9-10H2,1H3,(H,20,27)/t11-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFZTABPIQYMV-PIGZYNQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C=C(C=C2)Br)CO)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@@H](COC2=C1C=C(C=C2)Br)CO)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea, identified by CAS number 321521-55-5, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews existing literature on its biological efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure with the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₄S |
| Molecular Weight | 452.32 g/mol |
| CAS Number | 321521-55-5 |
The structure includes a chromene moiety and a nitrophenyl group, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiourea compounds exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism of action is hypothesized to involve the inhibition of key enzymes such as MurB, which is crucial for bacterial cell wall synthesis .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Heterocyclic compounds like thioureas are known for their ability to interact with various cellular targets involved in cancer proliferation and survival . Specifically, studies have shown that modifications in the thiourea structure can enhance interactions with receptors and enzymes implicated in tumor growth .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results from these studies indicate that while the compound exhibits significant biological activity, it also presents varying levels of cytotoxicity depending on the concentration and exposure time .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes like MurB and topoisomerase II, which are critical in bacterial and cancer cell proliferation .
- Receptor Interaction : The presence of the nitrophenyl group enhances binding affinity to various receptors involved in signaling pathways related to cancer progression .
- Oxidative Stress Induction : Some studies suggest that thiourea derivatives can induce oxidative stress in target cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antimicrobial Efficacy : A comparative study demonstrated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .
Compound Type MIC (µg/mL) Activity Electron-withdrawing 0.18 ± 0.06 High against E. coli Electron-donating 0.35 ± 0.10 Moderate against S. aureus - Cytotoxicity Assessment : In vitro studies revealed varying cytotoxic effects across different cell lines, indicating the need for further optimization of the compound's structure for therapeutic use .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiourea derivatives, including N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea, demonstrate significant anticancer properties. For instance, studies have shown that modifications in the thiourea structure can enhance cytotoxicity against various cancer cell lines. A study highlighted the synthesis of a series of thiourea derivatives with varying substituents, which were evaluated for their anticancer activity. The results showed promising IC50 values indicating effective inhibition of cancer cell proliferation .
Antimicrobial Properties
Thiourea compounds have been explored for their antimicrobial potential. The compound has been tested against several bacterial strains, demonstrating notable antibacterial activity. For example, derivatives with specific substituents exhibited selective antibacterial properties against Gram-positive bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Biological Studies
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. In particular, its role as an inhibitor of mitogen-activated protein kinases (MAPKs) has been studied through molecular docking simulations. These studies suggest that the compound binds effectively to the active site of MAPK enzymes, potentially leading to therapeutic applications in inflammatory diseases and cancer .
Molecular Modeling Studies
Advanced computational techniques such as molecular docking and density functional theory (DFT) calculations have been employed to predict the interactions of this thiourea derivative with biological targets. These studies provide insights into the binding affinities and interaction modes, further supporting its potential as a lead compound in drug development .
Material Sciences
Synthesis of Novel Materials
The unique properties of this compound have led to its application in synthesizing novel polymeric materials. Thiourea derivatives are known for their ability to form cross-linked networks when incorporated into polymer matrices, enhancing mechanical strength and thermal stability . This application is particularly relevant in developing advanced materials for biomedical devices.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive bacterial strains | |
| Biological Studies | Enzyme Inhibition | Inhibits MAPK enzymes; potential for anti-inflammatory effects |
| Molecular Modeling | Good binding affinity predicted through docking simulations | |
| Material Sciences | Synthesis of Novel Materials | Enhanced mechanical properties in polymer composites |
Case Studies
- Anticancer Activity Study : A recent publication demonstrated that a series of thiourea derivatives were synthesized and tested for their anticancer efficacy against various cell lines. The derivative containing the brominated chromenyl moiety showed an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Study : Another study focused on the antibacterial activity of thiourea derivatives against both Gram-positive and Gram-negative bacteria. The specific compound exhibited a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
- Molecular Docking Analysis : A comprehensive molecular docking study revealed that the compound effectively interacts with the target enzyme's active site, suggesting its potential as a therapeutic agent for diseases involving MAPK pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Data : Experimental crystallography (e.g., using SHELXL or Mercury CSD ) is needed to validate the target compound’s predicted geometry and intermolecular interactions.
- Bioactivity Screening : Comparative studies with analogs from and could elucidate the impact of the chromen ring and EWGs on biological activity.
- Solubility and Stability : The hydroxymethyl group’s role in modulating solubility warrants investigation, as hydrophobic thioureas often face formulation challenges.
Q & A
Q. What are the recommended methods for synthesizing thiourea derivatives like this compound, and how can reaction conditions be optimized?
Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For example, reacting 4-nitroaniline with an appropriate isothiocyanate intermediate under controlled conditions (e.g., acetone solvent, room temperature, 1.5–2 h) yields the thiourea core. Purification via recrystallization (e.g., methanol/dichloromethane mixtures) ensures high purity . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions like hydrolysis of the isothiocyanate.
Q. How can the crystal structure of this compound be determined, and which software tools are essential for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXT (for direct methods) and refinement with SHELXL . Key parameters include resolving disorder in the hydroxymethyl chromene moiety and validating bond lengths (e.g., C=S ≈ 1.68 Å, C–N ≈ 1.34 Å). Visualization tools like Mercury CSD aid in analyzing hydrogen-bonding networks (e.g., N–H⋯S interactions) and packing motifs .
Q. What spectroscopic techniques are critical for characterizing this thiourea derivative?
- IR spectroscopy : Confirm the presence of thiourea C=S (≈1250–1350 cm⁻¹) and nitro groups (≈1520 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 7–8 ppm) and methyl groups (δ 2.5–3.5 ppm). ¹³C NMR distinguishes thiocarbonyl (≈180 ppm) and nitroaromatic carbons.
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?
Discrepancies may arise from metabolic instability or poor pharmacokinetics. To address this:
- Perform metabolite identification using liver microsomes and LC-MS/MS, as demonstrated for analogous thioureas .
- Synthesize putative metabolites (e.g., hydroxylated derivatives) and test their activity.
- Use molecular docking to assess whether metabolites retain binding affinity to target proteins (e.g., kinases) .
Q. What computational strategies predict the drug-likeness and pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. For this compound, the nitro group may reduce membrane permeability (TPSA > 90 Ų).
- Molecular dynamics simulations : Assess stability of protein-ligand complexes (e.g., using GROMACS).
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nucleophilic sulfur) .
Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and solubility?
SCXRD analysis reveals intermolecular N–H⋯S and N–H⋯O bonds, forming dimeric or chain motifs. These interactions increase lattice energy, enhancing thermal stability but reducing solubility. To improve solubility:
- Introduce solubilizing groups (e.g., PEG chains) at the hydroxymethyl position.
- Co-crystallize with coformers (e.g., cyclodextrins) to disrupt tight packing .
Q. What experimental and theoretical approaches validate the tautomeric forms of the thiourea group?
- X-ray crystallography : Directly observes the thione (C=S) form, as seen in similar structures .
- ¹³C NMR : A signal at ~180 ppm confirms the thiocarbonyl group.
- DFT calculations : Compare energy differences between thione and thiol tautomers. For most arylthioureas, the thione form is energetically favored .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between calculated and observed hydrogen-bonding patterns?
- Validation tools : Use Mogul (CSD database) to compare bond lengths/angles with known thiourea structures.
- Hirshfeld surface analysis : Identify unexpected interactions (e.g., C–H⋯π) using CrystalExplorer .
- Neutron diffraction : Resolve proton positions ambiguously modeled in X-ray data .
Methodological Best Practices
Q. What strategies minimize decomposition during synthesis of nitro-substituted thioureas?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
